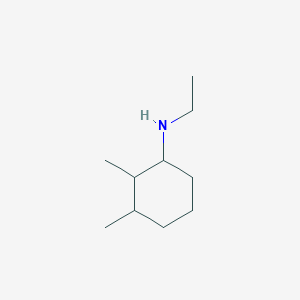

N-ethyl-2,3-dimethylcyclohexan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-2,3-dimethylcyclohexan-1-amine is an organic compound belonging to the class of amines. It is characterized by a cyclohexane ring with an amine group attached to the first carbon and ethyl and methyl groups attached to the second and third carbons, respectively. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of cyclohexanone derivatives. The process typically involves the reaction of cyclohexanone with ethylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Alkylation: Another approach is the alkylation of cyclohexanone with ethyl iodide followed by reductive amination with methylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale reductive amination processes, often using continuous flow reactors to enhance efficiency and yield. The choice of reducing agent and reaction conditions can vary based on the desired purity and scale of production.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the amine group to an amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various alkylated or functionalized derivatives.

科学研究应用

Pharmaceutical Applications

N-ethyl-2,3-dimethylcyclohexan-1-amine has been investigated for its potential as a pharmaceutical agent. Its structural properties suggest that it may interact with biological systems effectively.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, a high-throughput screening of chemical libraries against Mycobacterium tuberculosis revealed several compounds with significant inhibitory effects. Although this compound itself was not directly tested, its structural analogs showed promising results in inhibiting bacterial growth at low concentrations (MIC < 20 µM) .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 5 | High |

| Compound B | 15 | Moderate |

| N-Ethyl Analog | Not tested | Potential |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties. SAR studies on related compounds have shown that variations in substituents can significantly affect their activity against bacterial strains . For example, modifications to the cyclohexyl ring have been explored to improve solubility and reduce toxicity while maintaining antibacterial efficacy.

Material Science Applications

In material science, this compound is used in the formulation of photocurable compositions. These materials are essential in various applications including coatings, adhesives, and 3D printing technologies.

Photocurable Compositions

Research has demonstrated that incorporating this compound into photocurable systems can enhance the performance of photobase generators—substances that release bases upon exposure to light . This property is crucial for developing materials that require precise control over curing processes.

| Application | Composition | Benefits |

|---|---|---|

| Coatings | 10% N-Ethyl Amine | Improved adhesion |

| Adhesives | 5% N-Ethyl Amine | Faster curing time |

Case Study: Antibacterial Screening

A study conducted by researchers aimed to evaluate the antibacterial properties of a series of amines including this compound. The results indicated that while some analogs were effective against Mycobacterium tuberculosis, further optimization was necessary for improved efficacy and reduced cytotoxicity against human cells .

Case Study: Material Development

In another case study focusing on the use of this compound in photocurable formulations, researchers found that adjusting the concentration of this compound led to significant improvements in the mechanical properties of cured films. The study highlighted the importance of optimizing formulation parameters to achieve desired performance characteristics .

作用机制

The mechanism by which N-ethyl-2,3-dimethylcyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

相似化合物的比较

N-ethylcyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions.

N-ethyl-2,3-dimethylcyclohexan-1-amine: Contains additional methyl groups compared to the above compound.

N-ethyl-2,3,4-trimethylcyclohexan-1-amine: Has an additional methyl group at the 4 position.

Uniqueness: this compound is unique due to its specific arrangement of ethyl and methyl groups on the cyclohexane ring, which can influence its reactivity and biological activity.

This compound's versatility and unique properties make it a valuable subject of study in various scientific and industrial fields. Further research and development could uncover new applications and enhance its utility in different domains.

生物活性

N-ethyl-2,3-dimethylcyclohexan-1-amine (CAS: 1132675-52-5) is a chemical compound that has garnered interest in various biological applications due to its structural properties and potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H21N

- Molecular Weight : 155.29 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The compound's structure features a cyclohexane ring with two methyl groups and an ethyl amine substitution, which may influence its biological interactions.

The biological activity of this compound is primarily evaluated through its effects on various biological systems. Recent studies have indicated its potential as an inhibitor of Mycobacterium tuberculosis (M. tuberculosis), a pathogen responsible for tuberculosis. The compound was part of a high-throughput screening effort involving approximately 100,000 compounds aimed at identifying novel anti-tuberculosis agents.

Inhibition Studies

In one notable study, the compound was tested for its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results indicated that several analogs derived from similar chemotypes exhibited significant inhibitory effects. The MIC values for effective compounds were generally below 20 µM, with some showing potent activity at concentrations lower than 2 µM .

Cytotoxicity Profile

The cytotoxic effects of this compound were assessed using HepG2 cells (a human liver cancer cell line). The concentration required to achieve 20% inhibition (IC20) was determined to evaluate safety and therapeutic indices. Compounds with IC20 values greater than 80 µM were considered to have low cytotoxicity, suggesting a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure affect biological activity. In the context of this compound:

- Substituent Variations : Modifications at the cyclohexane ring or the amine group can lead to significant changes in potency against M. tuberculosis.

- Physicochemical Properties : Compounds with lower logP values tended to exhibit better solubility and bioavailability without compromising antibacterial activity .

Case Study 1: Anti-Tuberculosis Activity

In a comprehensive screening of compounds targeting M. tuberculosis, this compound was identified as part of a promising series with potential for further development. The study highlighted that certain analogs not only inhibited bacterial growth effectively but also maintained low cytotoxicity levels when tested against mammalian cell lines.

Case Study 2: Structure Optimization

Another study focused on optimizing the structure of this compound derivatives to enhance their pharmacological profiles. By systematically altering substituents on the cyclohexane ring, researchers identified several derivatives with improved MIC values against resistant strains of M. tuberculosis while preserving acceptable safety margins .

化学反应分析

Oxidation

Secondary amines like N-ethyl-2,3-dimethylcyclohexan-1-amine can undergo oxidation to form iminium ions or nitriles, depending on conditions. For example, oxidation with peracid reagents (e.g., H₂O₂) under acidic conditions may yield ketones or aldehydes .

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Oxidation | H₂O₂, Acidic medium | Ketone | Formation of carbonyl group |

| KMnO₄, Basic medium | Nitrile | Cleavage of C-N bond |

Alkylation

The amine group can act as a nucleophile, reacting with alkyl halides or carbonyl compounds. For instance, alkylation with a methyl halide (R-X) may yield a quaternary ammonium salt .

Acylation

Reaction with acylating agents (e.g., acetyl chloride) typically forms amides. This is a common method for functionalizing amines.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Acylation | AcCl, Pyridine | Amide | Amide formation via nucleophilic attack |

Nucleophilic Substitution

The amine nitrogen can participate in nucleophilic substitution reactions, such as displacing halides in alkyl halide substrates .

Structural and Reactivity Considerations

The cyclohexane ring’s steric hindrance (due to two methyl groups) and the ethyl substituent influence reactivity:

-

Stability : The tertiary carbon adjacent to the amine may reduce susceptibility to certain oxidations.

-

Solubility : The branched alkyl groups likely enhance lipophilicity, affecting reaction rates in polar solvents.

属性

IUPAC Name |

N-ethyl-2,3-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-4-11-10-7-5-6-8(2)9(10)3/h8-11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAWIARLCZKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC(C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。